molecular formula C11H9ClN2O3 B11811717 Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate

Cat. No.: B11811717
M. Wt: 252.65 g/mol
InChI Key: LYNXKQGGZWGCEI-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using a base such as sodium methoxide . The reaction conditions often include refluxing in methanol for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity. This structural feature allows for more targeted interactions with biological molecules, making it a valuable compound in drug discovery and development .

Biological Activity

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores its immunological properties, potential therapeutic applications, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its role in various pharmacological activities. The presence of the 3-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives, including this compound. In a series of experiments, this compound demonstrated significant effects on immune cell proliferation and cytokine production.

  • Inhibition of Immune Cell Proliferation : The compound was tested for its ability to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). Results indicated that it effectively suppressed cell division, suggesting potential use as an immunosuppressive agent in conditions like autoimmune diseases .
  • Cytokine Modulation : The compound also inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cultures, indicating its potential role in reducing inflammation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Substituents : The introduction of various substituents at the 4-position of the isoxazole ring has been linked to enhanced immunological activity. For instance, compounds with strong electrophilic groups at this position exhibited significant immune-stimulatory effects .
  • Computational Studies : Molecular dynamics simulations and 3D-QSAR analyses have been employed to predict the activity of related isoxazole derivatives. These studies suggest that hydrophobic interactions and specific electronic properties are crucial for binding affinity and biological efficacy .

Study on Immunosuppressive Properties

A notable study evaluated the immunosuppressive effects of various isoxazole derivatives, including this compound. Mice treated with these compounds showed a marked reduction in antibody-forming cells (AFC) following immunization with sheep erythrocytes, demonstrating their potential as therapeutic agents in modulating immune responses .

Efficacy in Disease Models

In models simulating autoimmune conditions, this compound exhibited promising results by significantly reducing inflammatory markers and improving clinical outcomes. This suggests a potential role in treating diseases characterized by excessive immune activation .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-16-11(15)8-9(14-17-10(8)13)6-3-2-4-7(12)5-6/h2-5H,13H2,1H3

InChI Key

LYNXKQGGZWGCEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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